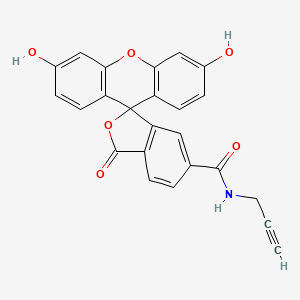

FAM alkyne, 6-isomer

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

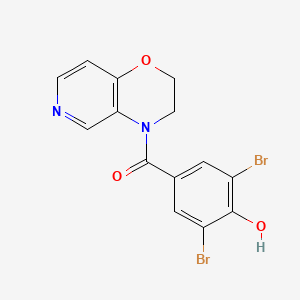

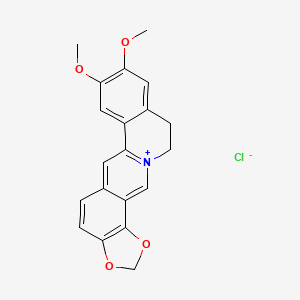

FAM alkyne, 6-isomer is a derivative of FAM (fluorescein) fluorophore . . The alkyne enables copper-catalyzed Click chemistry . It is reagent grade and used for research purposes .

Molecular Structure Analysis

The molecular formula of FAM alkyne, 6-isomer is C24H15NO6 . Its molecular weight is 413.38 . Unfortunately, the search results do not provide a detailed molecular structure.Physical And Chemical Properties Analysis

FAM alkyne, 6-isomer has a molecular weight of 413.38 . It has good solubility in DMSO, DMF, and DCM . Its excitation maximum is 490, and its emission maximum is 513 . The fluorescence quantum yield is 0.93 .Applications De Recherche Scientifique

Fluorescent Labeling in DNA Sequencing : FAM alkyne is used in "click chemistry" for the 1,3-dipolar cycloaddition with azido-labeled single-stranded DNA. This process produces FAM-labeled ssDNA, which is then used as a primer in DNA sequencing, enabling single-base resolution in capillary electrophoresis DNA sequencers with laser-induced fluorescence detection (Seo et al., 2003).

Adsorption Separation in Chemical Industries : In the study of adsorption separation for alkyne/olefin mixtures, FAM alkyne isomers are significant. They are part of the process for the removal of alkyne compounds from isoprene to obtain polymer-grade olefins, an essential step in synthetic rubber production. This process utilizes zeolites for selective adsorption from binary liquid-phase mixtures (Yang et al., 2022).

Catalysis and Chemical Synthesis : The FAM alkyne is involved in various catalytic processes and synthesis of compounds. For instance, it is used in manganese-catalyzed semihydrogenation of alkynes, an important step in the production of E-alkenes from different types of alkynes, which has applications in material science and pharmaceuticals (Farrar-Tobar et al., 2022).

Environmental Applications : FAM alkyne derivatives play a role in environmental chemistry, particularly in the study of the physicochemical properties of pollutants and the development of environmental fate models. For instance, in analyzing the behavior of poly- and perfluorinated alkyl substances (PFASs), the understanding of molecular interactions in these compounds, which may include FAM alkynes, is crucial (Wang et al., 2011).

Propriétés

IUPAC Name |

3',6'-dihydroxy-1-oxo-N-prop-2-ynylspiro[2-benzofuran-3,9'-xanthene]-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15NO6/c1-2-9-25-22(28)13-3-6-16-19(10-13)24(31-23(16)29)17-7-4-14(26)11-20(17)30-21-12-15(27)5-8-18(21)24/h1,3-8,10-12,26-27H,9H2,(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCTDWUOGUCSHAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1=CC2=C(C=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

FAM alkyne, 6-isomer | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one](/img/structure/B607328.png)

![7-[3-(Benzhydryloxyiminomethyl)-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid](/img/structure/B607334.png)